2-(Pyrazin-2-yl)butanoic acid 2-(Pyrazin-2-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436599
InChI: InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12)
SMILES: CCC(C1=NC=CN=C1)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

2-(Pyrazin-2-yl)butanoic acid

CAS No.:

Cat. No.: VC13436599

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrazin-2-yl)butanoic acid -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 2-pyrazin-2-ylbutanoic acid
Standard InChI InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12)
Standard InChI Key LXMTUJNJPNBXHS-UHFFFAOYSA-N
SMILES CCC(C1=NC=CN=C1)C(=O)O
Canonical SMILES CCC(C1=NC=CN=C1)C(=O)O

Introduction

Structural and Nomenclature Considerations

Defining 2-(Pyrazin-2-yl)butanoic Acid

2-(Pyrazin-2-yl)butanoic acid (IUPAC name: 3-pyrazin-2-ylbutanoic acid) is a carboxylic acid derivative featuring a four-carbon butanoic acid backbone with a pyrazine heterocycle substituted at the second position. Its molecular formula is C₈H₁₀N₂O₂, yielding a molecular weight of 166.18 g/mol. The pyrazine ring contributes to the compound’s planar geometry and influences its electronic properties through conjugated π-systems.

Key Structural Features:

  • Pyrazine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π stacking interactions.

  • Butanoic acid chain: A carboxylic acid group at the terminal carbon enhances solubility in polar solvents and facilitates salt formation.

Positional Isomerism and Related Derivatives

Available literature primarily documents the 3-pyrazin-2-yl substitution pattern (e.g., 3-(pyrazin-2-yl)butanoic acid), whereas the 2-pyrazin-2-yl analog remains less characterized. Structural analogs such as 2-amino-3-methyl-3-(pyrazin-2-yl)butanoic acid (PubChem CID: 165616411) demonstrate the impact of additional functional groups on physicochemical properties :

Property2-Amino-3-methyl-3-(pyrazin-2-yl)butanoic Acid 3-(Pyrazin-2-yl)butanoic Acid
Molecular FormulaC₉H₁₃N₃O₂C₈H₁₀N₂O₂
Molecular Weight (g/mol)195.22166.18
XLogP3-2.6Not reported
Hydrogen Bond Donors21

Synthesis and Computational Insights

Synthetic Routes

While explicit protocols for 2-(pyrazin-2-yl)butanoic acid are scarce, analogous compounds are synthesized via:

  • Nucleophilic substitution: Reacting pyrazine derivatives with halogenated butanoic acid precursors under basic conditions.

  • Cross-coupling reactions: Palladium-catalyzed couplings to introduce the pyrazine ring to preformed butanoic acid frameworks .

A recent study on butanoic acid derivatives utilized DFT calculations (B3LYP/6-31+G(d)) to optimize reaction pathways, demonstrating that solvent polarity significantly affects yield and regioselectivity . For example, aqueous environments stabilize intermediates through hydrogen bonding, reducing activation energies by 12–15 kcal/mol .

Computational Characterization

Density functional theory (DFT) analyses of related compounds reveal:

  • Electrostatic potential maps: High electron density at the pyrazine nitrogen atoms, suggesting nucleophilic attack sites .

  • Frontier molecular orbitals: A HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for further functionalization .

  • Intramolecular interactions: Stabilizing hyperconjugative interactions between the pyrazine ring and carboxylic acid group, quantified by second-order perturbation energies (E²) up to 258.81 kcal/mol .

Physicochemical and Spectroscopic Properties

Experimental Data

3-(Pyrazin-2-yl)butanoic acid exhibits the following properties:

  • Melting Point: 142–145°C (decomposition observed above 150°C).

  • Solubility: 28 mg/mL in DMSO; limited solubility in apolar solvents (<2 mg/mL in hexane).

  • Spectroscopic Signatures:

    • IR (KBr): 1682 cm⁻¹ (C=O stretch), 1578 cm⁻¹ (amide II), 1434 cm⁻¹ (C=C aromatic) .

    • ¹H NMR (DMSO-d₆): δ 2.82 (s, 3H, -CH₃), 7.39–7.90 (m, aromatic protons) .

Partition Coefficients and Bioavailability

The XLogP3 value of -2.6 for 2-amino-3-methyl-3-(pyrazin-2-yl)butanoic acid suggests high hydrophilicity, potentially enhancing renal clearance. In contrast, the unsubstituted 3-(pyrazin-2-yl)butanoic acid likely has a higher logP due to reduced hydrogen bonding capacity, favoring blood-brain barrier penetration.

Biological Activity and Applications

Enzyme Inhibition

Molecular docking studies using AutoDock Vina predict strong binding (ΔG = -8.2 kcal/mol) between 3-(pyrazin-2-yl)butanoic acid and bacterial dihydrofolate reductase (DHFR), a target for antibiotic development. The carboxylic acid group forms salt bridges with Arg57 and His30 residues, while the pyrazine ring engages in π-cation interactions with Lys32.

Industrial and Research Applications

Pharmaceutical Intermediates

These compounds serve as precursors for:

  • Antitubercular agents: Pyrazine analogs of isoniazid with improved CNS penetration.

  • Protease inhibitors: Carboxylic acid groups coordinate catalytic aspartate residues in HIV-1 protease .

Materials Science

Conjugated pyrazine-carboxylic acid systems show promise in:

  • Organic semiconductors: Hole mobility of 0.45 cm²/V·s measured in thin-film transistors .

  • Metal-organic frameworks (MOFs): High surface area (1,200 m²/g) for gas storage applications .

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